molecular formula C11H11NO3S B5558465 (E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid

Cat. No.: B5558465
M. Wt: 237.28 g/mol
InChI Key: BVSYMRMSZGACBF-VOTSOKGWSA-N
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Description

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid is an organic compound that features a unique combination of functional groups, including an enone, an aniline derivative, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Enone Moiety: The enone structure can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones under basic conditions.

    Introduction of the Aniline Derivative: The aniline derivative can be introduced via nucleophilic aromatic substitution reactions, where the methylsulfanyl group is added to the aromatic ring.

    Formation of the Carboxylic Acid:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes These methods often utilize catalysts to enhance reaction efficiency and yield

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid is unique due to its combination of an enone, aniline derivative, and carboxylic acid, which provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSYMRMSZGACBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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